

An In-Depth Technical Guide to 4-Propylquinoline: Molecular Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Propylquinoline

CAS No.: 20668-44-4

Cat. No.: B1615288

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and organic synthesis.[1][2] The quinoline scaffold is a privileged structure, frequently incorporated into pharmacologically active agents due to its ability to interact with various biological targets.[2][3][4] This guide provides a comprehensive technical overview of a specific analogue, **4-propylquinoline**, focusing on its molecular structure, synthesis, characterization, and its emerging significance in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior and potential applications of **4-propylquinoline** is a thorough analysis of its molecular structure and inherent physical and chemical properties.

IUPAC Name and Structure

The unambiguous nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **4-propylquinoline**. Its molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A propyl group is substituted at the C4 position of the quinoline ring system.

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Figure 1. 2D Chemical Structure of **4-Propylquinoline**.

Physicochemical Data

A compilation of the key physicochemical properties of **4-propylquinoline** is essential for its practical application in a laboratory setting, including predicting its behavior in various solvents and reaction conditions.

Property	Value	Source
IUPAC Name	4-propylquinoline	
CAS Number	20668-44-4	
Molecular Formula	C ₁₂ H ₁₃ N	[1][5]
Molecular Weight	171.24 g/mol	[1][5]
Appearance	Yellow to brownish-yellow liquid (estimated for isomers)	[6]
Boiling Point	~100 °C at 0.50 mm Hg (for 6-isopropylquinoline)	[6]
Density	~1.019-1.025 g/cm ³ at 25 °C (for 6-isopropylquinoline)	[6]
Solubility	Slightly soluble in cold water, readily soluble in hot water and most organic solvents.	[7]
pKa (of conjugate acid)	4.85	[7]

Note: Experimental data for some physical properties of **4-propylquinoline** are not readily available. The provided values for appearance, boiling point, and density are based on its isomer, 6-isopropylquinoline, and should be considered as estimates.

Synthesis of 4-Propylquinoline

The construction of the quinoline ring system can be achieved through several classic named reactions. For the synthesis of 4-substituted quinolines like **4-propylquinoline**, the Friedländer annulation is a particularly effective and straightforward method.

The Friedländer Synthesis: A Mechanistic Overview

First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α -methylene group, followed by a cyclodehydration to form the quinoline ring.[8] The reaction is valued for its operational simplicity and the ready availability of starting materials.[8]

The mechanism proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by the formation of a Schiff base via the reaction of the amino group with a carbonyl group. An intramolecular cyclization and subsequent dehydration then yield the final quinoline product.

Experimental Protocol: Synthesis of 4-Propylquinoline via Friedländer Annulation

This protocol outlines a practical approach for the synthesis of **4-propylquinoline**.

Reaction Scheme:

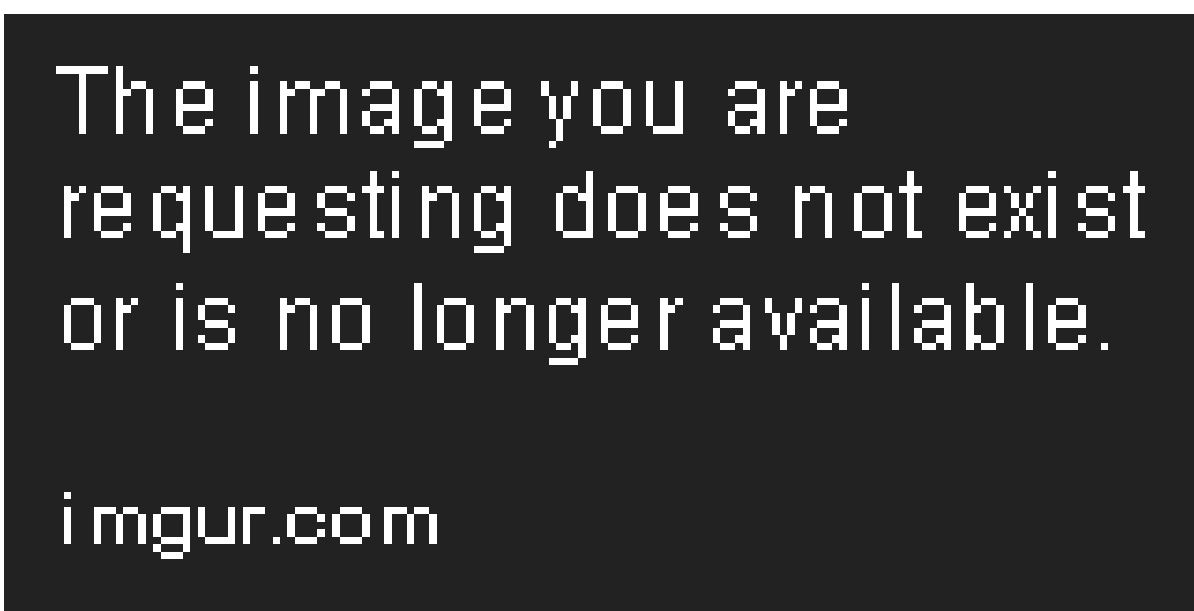


Figure 2. Friedländer synthesis of **4-propylquinoline** from 2-aminobenzaldehyde and 2-pentanone.

Materials and Reagents:

- 2-Aminobenzaldehyde
- 2-Pentanone
- Potassium hydroxide (KOH)
- Ethanol

- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

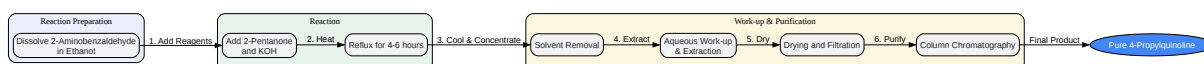
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.
- **Addition of Reagents:** To the stirred solution, add 2-pentanone (1.2 equivalents) followed by a catalytic amount of potassium hydroxide (0.1 equivalents).
- **Reaction Execution:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
- **Extraction:** To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Drying and Filtration:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure **4-propylquinoline**.

Causality Behind Experimental Choices:

- **Catalyst:** Potassium hydroxide is used as a base catalyst to facilitate the initial aldol condensation between the two carbonyl compounds.

- Solvent: Ethanol is a suitable solvent that dissolves both reactants and allows the reaction to be conducted at a reflux temperature, thereby increasing the reaction rate.
- Excess Reagent: A slight excess of 2-pentanone is used to ensure the complete consumption of the limiting reagent, 2-aminobenzaldehyde.
- Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Synthesis Workflow Diagram



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Diagram 1. Workflow for the Friedländer Synthesis of **4-Propylquinoline**.

Characterization of 4-Propylquinoline

The unambiguous identification and confirmation of the structure of the synthesized **4-propylquinoline** are achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: The ¹H NMR spectrum of **4-propylquinoline** is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the propyl chain. The aromatic region (typically δ 7.0-9.0 ppm) will display a set of multiplets corresponding to the seven protons on the bicyclic ring. The propyl group will exhibit a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the quinoline ring (CH₂).

- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically δ 120-150 ppm), while the aliphatic carbons of the propyl chain will appear in the upfield region (typically δ 10-40 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-propylquinoline** will show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (171.24). The fragmentation pattern is expected to be dominated by the loss of an ethyl radical ($M-29$) to form a stable benzylic-type cation, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.[9]

Infrared (IR) Spectroscopy

The IR spectrum of **4-propylquinoline** will display characteristic absorption bands that confirm the presence of its key functional groups. These include:

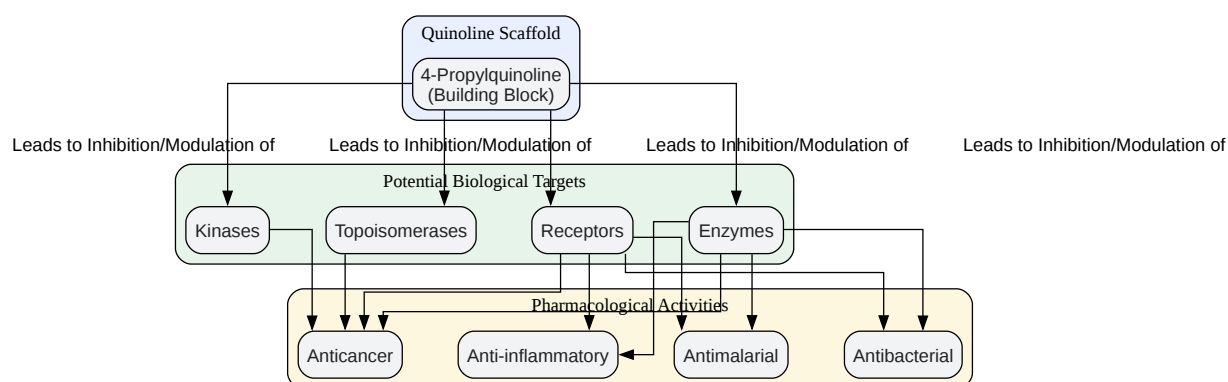
- C-H stretching (aromatic): $\sim 3050\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}2960\text{ cm}^{-1}$
- C=C and C=N stretching (aromatic ring): $\sim 1500\text{-}1600\text{ cm}^{-1}$
- C-H bending (aromatic): $\sim 750\text{-}900\text{ cm}^{-1}$

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[4][5] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4]

While specific biological activities of **4-propylquinoline** are not extensively documented in publicly available literature, its structural similarity to other biologically active quinolines suggests its potential as a valuable building block in drug discovery programs. The propyl group at the C4 position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

The general importance of the quinoline scaffold in drug design can be illustrated by its role in targeting various cellular pathways. For instance, many quinoline-based anticancer agents function as topoisomerase inhibitors or kinase inhibitors.



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